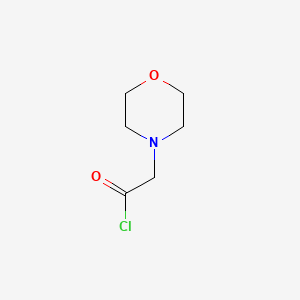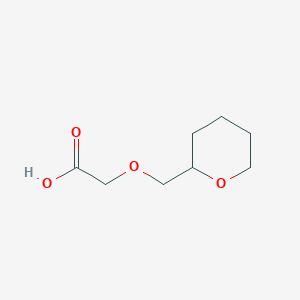
(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid , also known as THPOMA , is a chemical compound with the empirical formula C8H14O4 . It falls within the class of heterocyclic compounds and contains a tetrahydropyran ring. The compound exhibits interesting properties due to its unique structure, which combines a pyran ring with an acetic acid moiety.
Synthesis Analysis
The synthesis of THPOMA involves several methods, including acid-catalyzed cyclization of suitable precursors. Researchers have explored various routes to access this compound, often starting from readily available starting materials. However, detailed synthetic pathways and optimization strategies remain an active area of investigation.
Molecular Structure Analysis
The molecular structure of THPOMA consists of a tetrahydropyran ring (2H-pyran) linked to an acetic acid group. The pyran ring imparts rigidity and influences the compound’s reactivity. The stereochemistry of the tetrahydropyran ring plays a crucial role in its biological activity.
Chemical Reactions Analysis
THPOMA participates in several chemical reactions, including:
- Hydrolysis : The ester linkage in THPOMA can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
- Esterification : THPOMA can react with alcohols to form esters.
- Substitution Reactions : The methoxy group can be substituted with other functional groups, leading to derivatives with altered properties.
Physical And Chemical Properties Analysis
- Physical State : THPOMA exists as a solid .
- Melting Point : The compound melts at a specific temperature (exact value varies depending on the crystalline form).
- Solubility : THPOMA is soluble in polar solvents such as water, methanol, and ethanol.
- Stability : It is relatively stable under ambient conditions but may degrade upon exposure to heat, light, or strong acids.
Applications De Recherche Scientifique
It’s worth noting that 2H-Pyrans, a related class of compounds, are a structural motif present in many natural products and are key intermediates in the construction of many of these structures . They’re used in the synthesis of a wide range of compounds, including pharmaceuticals and materials .
It’s worth noting that 2H-Pyrans, a related class of compounds, are a structural motif present in many natural products and are key intermediates in the construction of many of these structures . They’re used in the synthesis of a wide range of compounds, including pharmaceuticals and materials .
It’s worth noting that 2H-Pyrans, a related class of compounds, are a structural motif present in many natural products and are key intermediates in the construction of many of these structures . They’re used in the synthesis of a wide range of compounds, including pharmaceuticals and materials .
Safety And Hazards
- Toxicity : While there is limited toxicity data available, researchers should handle THPOMA with caution.
- Storage : Store THPOMA in a cool, dry place away from direct sunlight.
- Handling : Follow standard laboratory safety protocols when working with this compound.
Orientations Futures
Future research on THPOMA should focus on:
- Biological Activity : Investigate its potential as an anti-inflammatory, antiviral, or anticancer agent.
- Derivatives : Synthesize and study derivatives with modified functional groups.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
Propriétés
IUPAC Name |
2-(oxan-2-ylmethoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-8(10)6-11-5-7-3-1-2-4-12-7/h7H,1-6H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQDMQIHHQMTMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424406 |
Source


|
| Record name | 2-(oxan-2-ylmethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid | |
CAS RN |
876716-61-9 |
Source


|
| Record name | 2-(oxan-2-ylmethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(oxan-2-yl)methoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

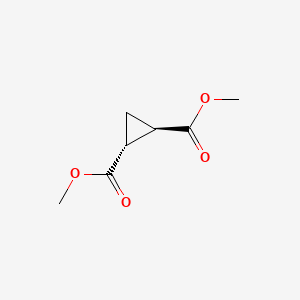


![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)
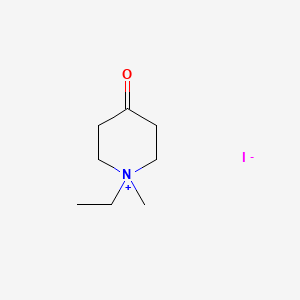


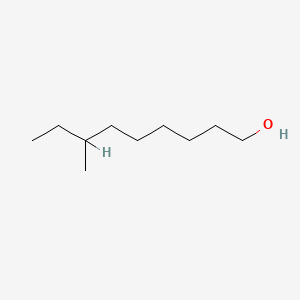

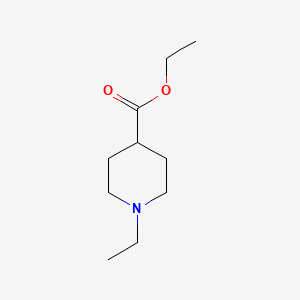

![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)
